molecular formula C8H7ClN2O B13986036 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one

2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one

Cat. No.: B13986036
M. Wt: 182.61 g/mol
InChI Key: SLDVMFJHHYSQAH-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with a suitable carbonyl compound under acidic or basic conditions to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one depends on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,7-naphthyridine
  • 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
  • 2-Chloro-6,7-dihydro-1,8-naphthyridin-8(5H)-one

Uniqueness

2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one is unique due to its specific substitution pattern and the presence of both chloro and carbonyl functional groups. This combination of features can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-2H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVMFJHHYSQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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